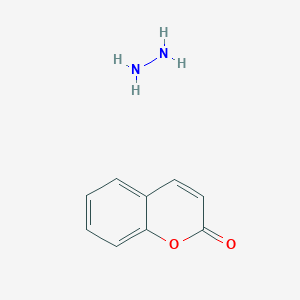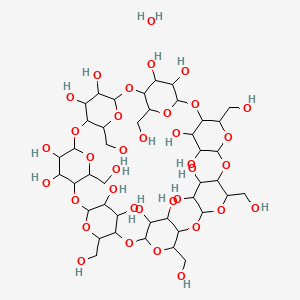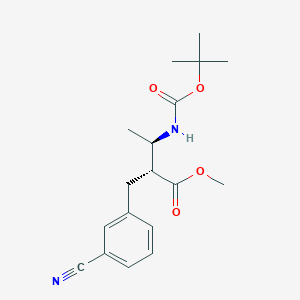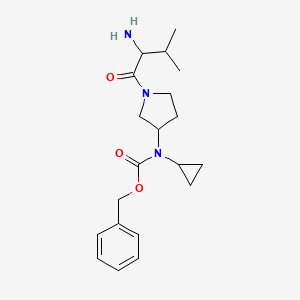
-Ruthenium(4+) tris(2,2'-bipyridine) tetrakis(tetrafluoroboranuide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ruthenium(4+) tris(2,2’-bipyridine) tetrakis(tetrafluoroboranuide) is a coordination compound that has garnered significant attention in the field of analytical science. This compound is known for its unique electrochemiluminescence properties, making it a valuable reagent in various scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ruthenium(4+) tris(2,2’-bipyridine) tetrakis(tetrafluoroboranuide) typically involves the reaction of ruthenium(III) chloride with 2,2’-bipyridine in the presence of a reducing agent. The reaction is carried out under reflux conditions, followed by the addition of tetrafluoroboranuide to form the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ruthenium(4+) tris(2,2’-bipyridine) tetrakis(tetrafluoroboranuide) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the unique electronic properties of the ruthenium center and the bipyridine ligands .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like cerium(IV) ammonium nitrate and reducing agents such as sodium borohydride. The reactions are typically carried out in polar solvents like acetonitrile or water under ambient conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ruthenium(III) complexes, while reduction reactions can produce ruthenium(II) species .
Aplicaciones Científicas De Investigación
Ruthenium(4+) tris(2,2’-bipyridine) tetrakis(tetrafluoroboranuide) has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Ruthenium(4+) tris(2,2’-bipyridine) tetrakis(tetrafluoroboranuide) involves the transfer of electrons between the ruthenium center and the bipyridine ligands. This electron transfer process generates an excited state luminophore species, which emits light upon returning to the ground state. This property is exploited in electrochemiluminescence applications .
Comparación Con Compuestos Similares
Similar Compounds
Ruthenium(II) tris(2,2’-bipyridine) hexafluorophosphate: This compound is similar in structure and also exhibits electrochemiluminescence properties.
Ruthenium(II) tris(2,2’-bipyridine) dichloride: Another similar compound used in electrochemical applications.
Uniqueness
Ruthenium(4+) tris(2,2’-bipyridine) tetrakis(tetrafluoroboranuide) is unique due to its higher oxidation state, which enhances its electrochemical properties and makes it more suitable for specific analytical applications .
Propiedades
Fórmula molecular |
C30H24B3F12N6Ru |
|---|---|
Peso molecular |
830.0 g/mol |
Nombre IUPAC |
2-pyridin-2-ylpyridine;ruthenium(3+);tritetrafluoroborate |
InChI |
InChI=1S/3C10H8N2.3BF4.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;3*2-1(3,4)5;/h3*1-8H;;;;/q;;;3*-1;+3 |
Clave InChI |
SZADLRGDQGRMAJ-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Bromo-8-methoxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one](/img/structure/B14793707.png)
![acetic acid;7-[[2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14793708.png)
![[2-[3,4-bis(14-methylpentadecanoyloxy)-5-oxo-2H-furan-2-yl]-2-(14-methylpentadecanoyloxy)ethyl] 14-methylpentadecanoate](/img/structure/B14793710.png)
![[(26R)-5,12-dihydroxy-6,6'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-22-yl] acetate](/img/structure/B14793725.png)

![(1S,4R,8R,10R,13S,14R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B14793733.png)
![1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene](/img/structure/B14793741.png)

![(10R,13S)-17-(1-hydroxypropan-2-yl)-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14793751.png)
![N-(1-(2-Methoxyethyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide](/img/structure/B14793777.png)

